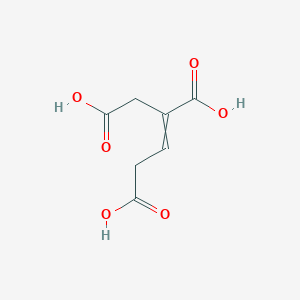

But-2-ene-1,2,4-tricarboxylic acid

Description

BenchChem offers high-quality But-2-ene-1,2,4-tricarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about But-2-ene-1,2,4-tricarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

but-2-ene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1H,2-3H2,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFOLJLIMNNJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(CC(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720144 | |

| Record name | But-2-ene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31795-12-7 | |

| Record name | But-2-ene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of But-2-ene-1,2,4-tricarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for but-2-ene-1,2,4-tricarboxylic acid, a molecule of interest for researchers and professionals in drug development and materials science. In the absence of a well-documented direct synthesis, this guide proposes a rational multi-step approach commencing with the Stobbe condensation, a powerful carbon-carbon bond-forming reaction. The subsequent introduction of the third carboxylic acid functionality via a selective allylic oxidation is also detailed. This document delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and justifications for the chosen methodologies. The aim is to equip researchers with the foundational knowledge and practical insights necessary to approach the synthesis of this and structurally related unsaturated polycarboxylic acids.

Introduction and Strategic Overview

But-2-ene-1,2,4-tricarboxylic acid (PubChem CID: 57041970) is an unsaturated polycarboxylic acid with potential applications as a versatile building block in the synthesis of novel pharmaceutical scaffolds and functional polymers.[1] Its structure, featuring a butene backbone with three carboxylic acid groups, offers multiple points for chemical modification, making it an attractive target for synthetic chemists.

A survey of the existing chemical literature reveals a scarcity of direct, established protocols for the synthesis of but-2-ene-1,2,4-tricarboxylic acid. Therefore, this guide proposes a logical and feasible synthetic strategy based on fundamental and well-established organic reactions. The core of our proposed pathway is a two-stage process:

-

Stage 1: Carbon Skeleton Formation via Stobbe Condensation. The Stobbe condensation is a robust method for the formation of alkylidene succinic acids from the reaction of an aldehyde or ketone with a succinic ester.[2][3][4] We hypothesize that the condensation of a glyoxylic acid derivative with diethyl succinate will efficiently construct the but-2-ene dicarboxylic acid backbone.

-

Stage 2: Introduction of the Third Carboxyl Group via Allylic Oxidation. The intermediate formed in the first stage possesses an allylic position that is amenable to selective oxidation. We propose the use of selenium dioxide for this transformation, a reagent known for its efficacy in the allylic hydroxylation of alkenes, which can then be further oxidized to the desired carboxylic acid.[5][6][7][8][9]

This guide will provide a detailed exposition of each of these stages, including mechanistic diagrams, step-by-step experimental procedures, and a discussion of the critical parameters influencing the success of each reaction.

Synthesis Pathway and Experimental Protocols

Stage 1: Synthesis of (E)-But-2-ene-1,2-dicarboxylic Acid via Stobbe Condensation

The Stobbe condensation offers a direct route to the desired but-2-ene dicarboxylic acid framework. The proposed reaction involves the base-catalyzed condensation of ethyl glyoxylate with diethyl succinate.

Reaction Scheme:

Figure 1: Proposed Stobbe condensation pathway.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium ethoxide (NaOEt) in ethanol is a classic and effective base for the Stobbe condensation.[10][11] It is sufficiently strong to deprotonate the α-carbon of diethyl succinate to form the reactive enolate, yet mild enough to minimize side reactions. Potassium tert-butoxide is a stronger base and could also be employed, potentially leading to faster reaction times.[12]

-

Reactant Stoichiometry: A slight excess of diethyl succinate and the base is often used to ensure complete consumption of the aldehyde.

-

Solvent: Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, thus maintaining a stable basic environment.

-

Hydrolysis: The initial product of the Stobbe condensation is a half-ester.[3][13] Subsequent hydrolysis under acidic or basic conditions is necessary to yield the dicarboxylic acid.

Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Stobbe Condensation: To the freshly prepared sodium ethoxide solution, add 87.1 g (0.5 mol) of diethyl succinate. Heat the mixture to reflux. Slowly add 51.0 g (0.5 mol) of ethyl glyoxylate (as a 50% solution in toluene) dropwise from the dropping funnel over a period of 1 hour.

-

Reaction Monitoring and Work-up: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Isolation and Purification: The resulting mixture is then extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude (E)-diethyl but-2-ene-1,2-dicarboxylate.

-

Hydrolysis: The crude ester is then refluxed with a 10% aqueous sodium hydroxide solution for 4 hours. After cooling, the solution is acidified with concentrated hydrochloric acid, leading to the precipitation of (E)-but-2-ene-1,2-dicarboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

Data Presentation:

| Parameter | Value |

| Reactants | Ethyl Glyoxylate, Diethyl Succinate |

| Base | Sodium Ethoxide |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Typical Yield | 60-70% (estimated) |

Stage 2: Synthesis of But-2-ene-1,2,4-tricarboxylic Acid via Allylic Oxidation

The second stage of the synthesis involves the selective oxidation of the allylic methyl group of the (E)-but-2-ene-1,2-dicarboxylic acid intermediate to a carboxylic acid. This can be achieved in a two-step sequence: allylic hydroxylation followed by oxidation of the resulting alcohol.

Reaction Scheme:

Sources

- 1. US4123459A - Preparation of aconitic acid - Google Patents [patents.google.com]

- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. adichemistry.com [adichemistry.com]

- 8. Regio- and stereoselective selenium dioxide allylic oxidation of (E)-dialkyl alkylidenesuccinates to (Z)-allylic alcohols: Synthesis of natural and unnatural butenolides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 11. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 13. Stobbe Condensation (Chapter 108) - Name Reactions in Organic Synthesis [cambridge.org]

"But-2-ene-1,2,4-tricarboxylic acid" chemical properties

Title: But-2-ene-1,2,4-tricarboxylic Acid (Triglochinic Acid): A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Analytical Applications

Executive Summary

But-2-ene-1,2,4-tricarboxylic acid, widely known in pharmacognosy and phytochemistry as triglochinic acid , is a highly reactive, polyfunctional organic compound[1][2]. Characterized by a central alkene moiety flanked by three carboxylic acid groups, this molecule serves a dual role across scientific disciplines. In traditional medicine quality control, it acts as a definitive diagnostic biomarker to prevent the dangerous adulteration of Pinellia herbal products[3][4]. Concurrently, in materials science, its unique tri-functionality makes it a highly sought-after monomer for synthesizing advanced cross-linked polymers, resins, and adhesives[2].

This whitepaper synthesizes the structural dynamics, synthetic pathways, and standardized analytical methodologies associated with But-2-ene-1,2,4-tricarboxylic acid, providing a self-validating framework for researchers and formulation scientists.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of But-2-ene-1,2,4-tricarboxylic acid is dictated by its (2E) stereochemistry (a trans-alkene configuration)[1][2].

Mechanistic Insight: The trans configuration is thermodynamically favored and critical for its reactivity. By minimizing steric hindrance between the bulky terminal and internal carboxylic acid groups, the molecule maintains an extended conformation. This spatial arrangement exposes the three carboxyl groups, allowing them to act as simultaneous hydrogen-bond donors/acceptors or undergo rapid multi-site esterification during polymer cross-linking[2].

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| IUPAC Name | (2E)-but-2-ene-1,2,4-tricarboxylic acid[1] |

| Common Synonyms | Triglochinic acid; (E)-2-Butene-1,2,4-tricarboxylic acid[1][2] |

| CAS Registry Number | 31795-12-7[1][2] |

| Molecular Formula | C₇H₈O₆[1] |

| Molecular Weight | 188.13 g/mol [1][2] |

| Boiling Point | 557.3 ± 50.0 °C (Predicted/Computed)[4] |

| Solubility | Highly soluble in water and methanol[4] |

Synthetic & Biosynthetic Pathways

While triglochinic acid naturally derives from the degradation of the cyanogenic glucoside triglochinin in specific plant species[5], its laboratory synthesis relies on elegant biomimetic catalysis.

Biomimetic Synthesis via Cyanide Catalysis

Ettlinger et al. (1980) established a robust biomimetic pathway for the synthesis of triglochinates from vanillin-derived precursors[6].

Causality of the Reaction:

When

Caption: Biomimetic synthesis of triglochinic acid via cyanide-catalyzed conversion.

Analytical Methodologies: Pharmacognostical Quality Control

In Traditional Chinese Medicine (TCM), the dried tubers of Pinellia ternata (Pinelliae Rhizoma / Banxia) are used for their antitussive and anti-emetic properties[7]. However, they are frequently adulterated with Pinellia pedatisecta (Zhangye Banxia), which possesses a different toxicity and pharmacological profile[3][4].

Because Pinellia ternata lacks the specific enzymatic pathway to synthesize triglochinic acid, while Pinellia pedatisecta accumulates it in high concentrations, triglochinic acid serves as an absolute chemical differentiator[3][4].

Step-by-Step HPLC-MS/MS Authentication Protocol

To ensure self-validating reproducibility, the following protocol details the extraction and targeted metabolomic detection of triglochinic acid[3][4].

Step 1: Sample Preparation

-

Pulverize the dried herbal tubers and pass through a No. 4 sieve to ensure uniform particle size.

-

Weigh exactly 1.0 g of the powder and suspend in a methanol/water mixture.

-

Subject to ultrasonic extraction for 30 minutes to lyse cellular matrices and solubilize the highly polar triglochinic acid. Filter the supernatant.

Step 2: Chromatographic Separation (HPLC-DAD)

-

Column: Standard C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm)[3].

-

Mobile Phase: Gradient elution using ultrapure water (containing 1% phosphoric or formic acid to suppress carboxylate ionization during separation) and acetonitrile[3][4].

-

Detection: UV detection at 210 nm. Rationale: The conjugated

system of the

Step 3: Mass Spectrometry (ESI-MS/MS)

-

Ionization Mode: Electrospray Ionization Negative Mode (ESI⁻). Rationale: The three carboxylic acid groups readily deprotonate, yielding a highly stable

precursor ion at -

Parameters: Capillary voltage at 3500 V; drying gas flow at 9 L/min; gas temperature at 280 °C; nebulizer pressure at 40 psi[4].

-

Multi-Reaction Monitoring (MRM): Monitor specific daughter ions generated from the collision-induced dissociation (CID) of the

187 precursor to definitively confirm the presence of triglochinic acid[4].

Caption: Standardized HPLC-MS/MS workflow for the authentication of Pinellia species.

Industrial Applications & Polymer Chemistry

Beyond its biological significance, But-2-ene-1,2,4-tricarboxylic acid is a highly valuable industrial intermediate[2].

-

Advanced Polymer Synthesis: The molecule acts as a versatile monomer. During step-growth polymerization, the three carboxylic acid groups allow the molecule to act as a branching node, facilitating the formation of dense, 3D cross-linked networks. This significantly enhances the tensile strength, thermal stability, and chemical resistance of the resulting polymers[2].

-

Adhesives and Resins: In high-performance adhesive formulations, the unreacted carboxylic acid groups provide exceptional adhesion to polar substrates (such as metals and glass) via extensive interfacial hydrogen bonding and dipole-dipole interactions[2].

-

Agrochemicals & Pharmaceuticals: The electron-deficient alkene serves as an excellent Michael acceptor, making it a pivotal precursor for synthesizing complex heterocyclic drugs and targeted pesticides[2].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 57041970, But-2-ene-1,2,4-tricarboxylic acid." PubChem. Available at:[Link]

-

LookChem. "Cas 31795-12-7, 2-Butene-1,2,4-tricarboxylicacid, (2E)- Chemical Properties and Uses." LookChem. Available at:[Link]

-

Eyjólfsson, R. "Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin." Acta Chemica Scandinavica (1970). Available at:[Link]

-

Ettlinger, M. G., & Jaroszewski, J. W. "The cyanide-catalyzed conversion of β-formylmuconates into triglochinates: A useful biomimetic synthesis." LookChem / Scientific Literature (1980). Available at:[Link]

-

ResearchGate / RSC Advances. "Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid." RSC Adv. (2019). Available at:[Link]

-

National Institutes of Health (PMC). "Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid." PMC (2019). Available at:[Link]

-

Chinese Journal of Natural Medicines. "Pinelliae Rhizoma: a systematic review on botany, ethnopharmacology, phytochemistry, preclinical and clinical evidence." CJNM (2023). Available at:[Link]

Sources

- 1. But-2-ene-1,2,4-tricarboxylic acid | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Pinelliae Rhizoma: a systematic review on botany, ethnopharmacology, phytochemistry, preclinical and clinical evidence [cjnmcpu.com]

Comprehensive Technical Guide on But-2-ene-1,2,4-tricarboxylic Acid (CAS 31795-12-7): Analytical Profiling, Synthesis, and Pharmacognostic Applications

Executive Summary

But-2-ene-1,2,4-tricarboxylic acid (CAS 31795-12-7), commonly known as triglochinic acid , is a highly reactive, polyfunctional organic acid characterized by a central butene moiety and three carboxyl groups[1]. While it serves as a versatile building block in polymer and resin synthesis, its most critical scientific application lies in pharmacognosy and analytical chemistry. It acts as a definitive, species-specific biomarker used to authenticate high-value traditional medicines, specifically distinguishing the authentic Pinellia ternata from its common adulterant, Pinellia pedatisecta[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, industrial applications, and a field-proven, self-validating analytical protocol for its quantification.

Chemical Identity and Physicochemical Profiling

But-2-ene-1,2,4-tricarboxylic acid features a (2E) trans-configuration across its double bond, which imparts specific steric properties that dictate its reactivity in polymerization and its retention behavior in liquid chromatography[1][4].

Table 1: Core Chemical and Physical Properties

| Property | Value / Description |

| IUPAC Name | (2E)-but-2-ene-1,2,4-tricarboxylic acid |

| Common Synonym | Triglochinic acid |

| CAS Registry Number | 31795-12-7 |

| Molecular Formula | C₇H₈O₆ |

| Molecular Weight | 188.13 g/mol |

| Boiling Point | 557.3 ± 50 °C |

| Appearance | White powdery solid |

| Solubility | Highly soluble in water and methanol |

Data synthesized from PubChem and primary isolation studies[2][4].

The Pharmacognostic Paradigm: Species Authentication

In the pharmaceutical supply chain, the adulteration of botanical raw materials poses a severe risk to drug efficacy and patient safety. Pinelliae rhizoma (derived from Pinellia ternata) is a highly valued medicinal herb. Due to its long growth cycle and high cost, it is frequently adulterated with the morphologically similar but clinically divergent Pinelliae pedatisectae rhizoma (derived from Pinellia pedatisecta)[2][5].

The Causality of the Biomarker

Metabolomic divergence between these two species results in distinct organic acid profiles. High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry (HPLC-DAD/MS) has definitively proven that but-2-ene-1,2,4-tricarboxylic acid is synthesized exclusively in P. pedatisecta and is entirely absent in P. ternata [2][3].

Therefore, detecting even trace amounts of CAS 31795-12-7 in a batch of Pinelliae rhizoma acts as an absolute indicator of adulteration.

Analytical workflow for Pinellia species authentication using triglochinic acid.

Industrial Applications and Synthetic Pathways

Beyond analytical chemistry, the unique structural topology of but-2-ene-1,2,4-tricarboxylic acid—comprising a rigid alkene core flanked by three reactive carboxylic acid groups—makes it a highly sought-after intermediate[1].

-

Polymer and Resin Industry: The trifunctional nature of the molecule allows it to act as a robust cross-linking agent. When polymerized with diols or diamines, it forms dense, 3D cross-linked networks that exhibit superior thermal stability, chemical resistance, and mechanical flexibility[1].

-

Pharmaceuticals & Agrochemicals: The compound serves as a versatile precursor. Its stereoselective synthesis can be achieved starting from the cyanogenic glucoside triglochinin, allowing for the precise construction of complex active pharmaceutical ingredients (APIs) and targeted herbicides[1][6].

Industrial applications and reactivity pathways of but-2-ene-1,2,4-tricarboxylic acid.

Self-Validating Analytical Methodology

To ensure absolute trustworthiness in QA/QC environments, the detection of but-2-ene-1,2,4-tricarboxylic acid must rely on a self-validating chromatographic system. The following protocol leverages the molecule's specific chemical properties to achieve baseline separation from complex plant matrices[2].

Rationale Behind Experimental Choices (Causality)

-

Stationary Phase & Mobile Phase Selection: Because but-2-ene-1,2,4-tricarboxylic acid is highly polar, it exhibits poor retention on standard reversed-phase C18 columns under neutral conditions. By utilizing a highly aqueous mobile phase (99%) acidified with 0.1% phosphoric acid, the ionization of the three carboxyl groups is suppressed. This forces the molecule into its protonated, hydrophobic state, ensuring adequate retention and sharp peak shape[2].

-

Detection Wavelength (210 nm): The

-unsaturated carboxylic acid system (the conjugated double bond) exhibits a strong

Step-by-Step HPLC Protocol

Step 1: Sample Preparation

-

Pulverize the rhizome sample and pass it through a standard sieve.

-

Accurately weigh the powder and perform ultrasonic extraction using a methanol/water mixture to efficiently partition the polar organic acids.

-

Centrifuge and filter the supernatant through a 0.22 μm PTFE syringe filter prior to injection.

Step 2: Chromatographic Conditions

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 5 μm)[2].

-

Column Temperature: Maintained at 25 °C to ensure reproducible retention times.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 μL.

Table 2: Optimized Gradient Elution Program

| Time (min) | Mobile Phase A (Acetonitrile) % | Mobile Phase B (0.1% Phosphoric Acid) % | Elution Rationale |

| 0 – 40 | 1.0 | 99.0 | Isocratic hold to retain highly polar tricarboxylic acids. |

| 40 – 45 | 1.0 | 99.0 | Linear ramp to flush moderately polar matrix interferents. |

| 45 – 50 | 10.0 | 90.0 | Return to initial conditions for column equilibration. |

System Validation Parameters

A robust analytical method must be self-validating. Based on established pharmacognostic studies, this protocol yields exceptional reliability[2]:

-

Precision (Repeatability): The Relative Standard Deviation (RSD) of the peak area for triglochinic acid is typically

. -

Stability: Sample solutions stored at room temperature demonstrate an RSD of

over a 24-hour period, confirming that the tricarboxylic acid does not degrade in the extraction solvent[2].

References

-

Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid. RSC Advances. Available at:[Link]

-

2-Butene-1,2,4-tricarboxylicacid, (2E)- (CAS 31795-12-7) Basic Information and Applications. LookChem. Available at:[Link]

-

But-2-ene-1,2,4-tricarboxylic acid | C7H8O6 | CID 57041970. PubChem Database, National Institutes of Health. Available at:[Link]

-

Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin. Acta Chemica Scandinavica / PubMed. Available at:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01626K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. But-2-ene-1,2,4-tricarboxylic acid | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: But-2-ene-1,2,4-tricarboxylic Acid (Triglochinic Acid)

[1][2][3]

Molecular Architecture & Physicochemical Identity

But-2-ene-1,2,4-tricarboxylic acid, commonly known as Triglochinic Acid , is a C7 tricarboxylic alkene that serves as a critical structural homologue to cis-aconitic acid.[1] While often overshadowed by its C6 Krebs cycle counterparts, this molecule represents a unique "homo-analog" scaffold with significant applications in crystal engineering (MOFs), metabolic inhibition, and alkaloid biosynthesis research.[1]

Structural Definition

The molecule is defined by a but-2-ene backbone substituted with three carboxyl groups at positions 1, 2, and 4.[1][2][3][4] Unlike the more common homoaconitic acid (typically defined as (Z)-1-butene-1,2,4-tricarboxylic acid), Triglochinic acid is characterized by the internal double bond at the C2 position, often isolated as the (E)-isomer.[1]

-

IUPAC Name: (2E)-But-2-ene-1,2,4-tricarboxylic acid[1][4][5][6]

-

Molecular Formula: C

Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Stereochemical Configuration

The (E)-configuration (trans) of the double bond confers high thermodynamic stability compared to its (Z)-isomer.[1] This rigidity is pivotal when the molecule is employed as a ligand in Metal-Organic Frameworks (MOFs), where it acts as a rigid, multi-dentate linker capable of bridging metal centers (e.g., Lanthanides) to form porous architectures.[1]

| Property | Value | Relevance |

| Geometry | Planar (ene core) | Facilitates |

| pKa Values | ~3.5, ~4.8, ~5.9 (Est.) | Enables pH-dependent selective deprotonation for coordination chemistry.[1] |

| Topological Polar Surface Area | 112 Ų | Indicates moderate polarity; relevant for membrane permeability studies. |

| H-Bond Donors/Acceptors | 3 / 6 | High capacity for intermolecular hydrogen bonding.[1] |

Biosynthetic Context & Metabolic Significance[1]

Triglochinic acid is structurally related to the intermediates of the

The Homocitrate-Homoaconitate Axis

In fungi and certain plants, lysine is synthesized via the AAA pathway.[1] The enzyme homoaconitase catalyzes the dehydration of homocitrate to cis-homoaconitate (1-butene isomer) and its subsequent rehydration to homoisocitrate.[1] Triglochinic acid (2-butene isomer) represents a thermodynamic sink or a dead-end metabolite in this equilibrium, often accumulating in specific plant tissues (e.g., Triglochin maritima, Pinellia pedatisecta).[1]

Diagram 1: Metabolic Relationship in Lysine Biosynthesis

The following diagram illustrates the structural relationship between the active metabolic intermediate (Homoaconitate) and the stable isomer (Triglochinic Acid).[1]

Caption: Isomerization relationship between the metabolic intermediate cis-homoaconitate and the stable Triglochinic acid within the lysine biosynthesis framework.

Experimental Protocols: Isolation & Characterization

For drug development professionals investigating this compound as a biomarker or scaffold, isolation from Pinellia pedatisecta is the standard reference method.

Extraction Protocol (Self-Validating System)

Objective: Isolate high-purity (E)-but-2-ene-1,2,4-tricarboxylic acid from plant tubers.

-

Raw Material Preparation:

-

Pulverize dried tubers of Pinellia pedatisecta (1.0 kg) to a fine powder (mesh size 40-60).

-

-

Primary Extraction:

-

Reflux with 80% Methanol (10 L) for 3 hours. Repeat 3 times.

-

Validation: TLC check (Solvent: n-Butanol:Acetic Acid:Water 4:1:1) to ensure exhaustive extraction.

-

-

Partitioning:

-

Chromatographic Purification:

-

Crystallization:

-

Recrystallize the active fraction from Methanol/Water to yield colorless needles.[1]

-

Analytical Verification (QC Criteria)

To confirm the identity as CAS 31795-12-7 (Triglochinic acid) and not the 1-butene isomer:

-

1H NMR (D

O, 400 MHz): -

13C NMR:

Applications in Drug Discovery & Material Science

Pharmacological Potential

Triglochinic acid has been identified as a characteristic marker for Pinellia pedatisecta, distinguishing it from Pinellia ternata.

-

Mechanism: It acts as a competitive inhibitor of enzymes recognizing tricarboxylate motifs (e.g., aconitase family), potentially disrupting the TCA cycle in specific pathogens or cancer cells (Warburg effect targeting).

-

Toxicity: Low acute toxicity, but irritant properties (associated with calcium oxalate co-occurrence) must be managed in formulation.

Metal-Organic Frameworks (MOFs)

The tricarboxylate geometry makes this molecule an ideal "strut" for constructing lanthanide-based MOFs.[1]

-

Coordination Mode: The C1, C2, and C4 carboxyls provide a triangular coordination face, preventing close packing and enhancing porosity.

-

Use Case: Luminescent sensors for small molecule detection (e.g., acetone sensing) where the alkene backbone participates in energy transfer.

Diagram 2: MOF Ligand Coordination Logic

This diagram visualizes how Triglochinic acid bridges metal centers in a theoretical MOF lattice.[1]

Caption: Coordination modes of Triglochinic acid linking multiple Lanthanide (Ln) clusters to form a functional porous material.[1]

References

-

Isolation and Structure Elucidation of Triglochinic Acid

-

Chemical Synthesis and CAS Verification

-

Metabolic Pathway Context (Homoaconitate)

-

MOF Applications of Tricarboxylic Acids

Sources

- 1. ECMDB: cis-Aconitic acid (ECMDB00072) (M2MDB000025) [ecmdb.ca]

- 2. lookchem.com [lookchem.com]

- 3. 2411-95-2|Cycloocta-1,3,5,7-tetraenecarboxylic acid|BLD Pharm [bldpharm.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. (2E)-but-2-ene-1,2,4-tricarboxylic acid 98.00% | CAS: 31795-12-7 | AChemBlock [achemblock.com]

- 7. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 31795-12-7 CAS|水麦冬酸|生产厂家|价格信息 [m.chemicalbook.com]

- 9. Bicyclo[2.2.1]hepta-2,5-diene-2,5-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 10. 636-82-8|Cyclohex-1-enecarboxylic acid|BLD Pharm [bldpharm.com]

- 11. But-2-ene-1,2,4-tricarboxylic acid | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. Homoaconitic acid - Wikipedia [en.wikipedia.org]

- 14. HOMOACONITIC ACID, CIS- [drugs.ncats.io]

- 15. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

A Predictive Spectroscopic and Methodological Guide to But-2-ene-1,2,4-tricarboxylic Acid

Abstract: This technical guide provides a comprehensive analytical framework for the structural elucidation of But-2-ene-1,2,4-tricarboxylic acid (Molecular Formula: C₇H₈O₆, Molecular Weight: 188.13 g/mol )[1]. In the absence of published experimental spectra for this compound, this document serves as a predictive and methodological roadmap for researchers, scientists, and drug development professionals. It leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. Furthermore, it details robust, field-proven protocols for data acquisition, ensuring that any future empirical analysis is built on a foundation of scientific integrity and trustworthiness.

Introduction

But-2-ene-1,2,4-tricarboxylic acid is a polyfunctional organic compound featuring both a carbon-carbon double bond and three carboxylic acid moieties. This combination of functional groups suggests potential applications in polymer chemistry, as a metal-chelating agent, or as a building block in the synthesis of more complex molecules. However, a thorough review of the scientific literature reveals a notable absence of experimental spectroscopic data for this specific molecule.

This guide is designed to fill that gap by providing a robust, predictive analysis coupled with detailed experimental methodologies. The objective is not merely to list predicted data points but to explain the underlying chemical principles that lead to these predictions. By grounding our analysis in authoritative spectroscopic theory and providing self-validating experimental workflows, we aim to equip researchers with the necessary tools to confidently acquire, interpret, and confirm the structure of But-2-ene-1,2,4-tricarboxylic acid.

Caption: Proposed experimental workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of But-2-ene-1,2,4-tricarboxylic acid is expected to be dominated by features from the carboxylic acid and alkene groups.

Predicted IR Absorption Bands

The presence of strong hydrogen bonding in carboxylic acids, which typically exist as dimers in the condensed phase, has a profound effect on the IR spectrum. [2][3] Table 3: Predicted Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Intensity | Rationale |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | The extreme broadness is characteristic of the hydrogen-bonded dimer of a carboxylic acid. [4][5] |

| 3100 - 3000 | C-H stretch (sp², alkene) | Medium | Characteristic for C-H bonds on a double bond. [6][7] |

| < 3000 | C-H stretch (sp³, aliphatic) | Medium | Characteristic for C-H bonds on single-bonded carbons. [6] |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch for a hydrogen-bonded dimer. Conjugation with the C=C bond may lower this value slightly. [5] |

| 1680 - 1630 | C=C stretch (Alkene) | Medium to Weak | The stretching vibration of the carbon-carbon double bond. [7] |

| 1320 - 1210 | C-O stretch | Strong | Associated with the C-O single bond of the carboxylic acid group. |

| 960 - 900 | O-H bend (out-of-plane) | Broad, Medium | Another characteristic, broad absorption for carboxylic acid dimers. |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount (1-2 mg) of the solid But-2-ene-1,2,4-tricarboxylic acid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

-

Caption: Workflow for IR data acquisition using an ATR accessory.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about a molecule's mass and, through fragmentation, its structural components. For a polar, non-volatile molecule like But-2-ene-1,2,4-tricarboxylic acid, Electrospray Ionization (ESI) is the most appropriate technique. [8][9][10]

Predicted Mass Spectrum (ESI)

ESI is a "soft" ionization technique that typically yields the intact molecule with a charge, known as the molecular ion (or more accurately, a pseudomolecular ion). [9]Analysis in both negative and positive ion modes is recommended.

Table 4: Predicted Ions in ESI-MS

| Ionization Mode | Predicted Ion | m/z (calculated) | Rationale |

| Negative (ESI-) | [M-H]⁻ | 187.02 | Carboxylic acids readily lose a proton to form a stable carboxylate anion. This is often the base peak. [11] |

| Negative (ESI-) | [M-2H]²⁻ | 93.01 | Doubly deprotonated ion may be observed. |

| Positive (ESI+) | [M+H]⁺ | 189.04 | Protonation of a carbonyl oxygen. |

| Positive (ESI+) | [M+Na]⁺ | 211.02 | Adduct formation with sodium ions, which are often present as trace impurities. |

Predicted Fragmentation (Tandem MS/MS)

By selecting a precursor ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain further structural insight. [12][13]

-

Decarboxylation: The most predictable fragmentation pathway for carboxylic acids is the neutral loss of CO₂ (44 Da). [12][13]Multiple decarboxylation events are possible.

-

Loss of Water: A loss of H₂O (18 Da) is also a common fragmentation pathway.

-

Alpha Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups can occur. [14][15]

Caption: Predicted ESI (-) fragmentation pathway.

Experimental Protocol for LC-MS Data Acquisition

Coupling liquid chromatography (LC) to the mass spectrometer allows for sample purification prior to analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

-

Instrumentation & Data Acquisition:

-

Utilize an LC-MS system equipped with an ESI source.

-

Inject the sample onto a reverse-phase C18 column.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) in both positive and negative ion modes.

-

Perform a separate data-dependent acquisition (DDA) run. In this mode, the instrument automatically selects the most intense ions from a full scan and performs MS/MS fragmentation on them, providing fragmentation data.

-

Conclusion

While experimental data for But-2-ene-1,2,4-tricarboxylic acid is not currently available in the public domain, a comprehensive spectroscopic profile can be confidently predicted based on fundamental chemical principles. The combination of ¹H and ¹³C NMR will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key carboxylic acid and alkene functional groups, and high-resolution mass spectrometry will establish the elemental composition and offer insights into the molecule's structure through fragmentation. The detailed methodologies provided herein constitute a robust framework for any researcher undertaking the empirical characterization of this compound, ensuring that the resulting data is both reliable and readily interpretable for definitive structural elucidation.

References

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

PubChem. Compound Summary for CID 6992752, (2r)-Butane-1,2,4-Tricarboxylic Acid. [Link]

-

PubChem. Compound Summary for CID 57041970, But-2-ene-1,2,4-tricarboxylic acid. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Hjelm, N. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(1), 3-12. [Link]

-

Do, H., et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 66(3), 94-100. [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

-

Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20. [Link]

-

Waska, H., et al. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray. Analytical Chemistry, 92(20), 13807-13815. [Link]

-

Doc Brown's Chemistry. infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Wenzel, T. J., & Wilcox, J. D. (1987). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 52(22), 4991-4994. [Link]

-

JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of Leicester. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Do, H., et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 66(3), 94-100. [Link]

-

W. W. Norton & Company. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra. [Link]

-

Allery Chemistry. (2024, March 16). NMR of methylbut-1-ene for A-level Chemistry. [Link]

-

Kamenický, I. (2012). Mass spectrometric analysis of tricarboxylic acid cycle metabolites (Bachelor's thesis, University of South Bohemia, České Budějovice, Czech Republic). [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra of 1-butene. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]

-

Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

-

Chem Mazics. (2023, March 4). FTIR-23 || FTIR spectra of carboxylic acids. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

MolForge. But-2-ene-1,2,3-tricarboxylic acid (CID 345). [Link]

-

Schug, K. A., & McNair, H. M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 653. [Link]

-

University College London. Sample Preparation. [Link]

-

Filarowski, A., et al. (2017). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics, 19(18), 11424-11435. [Link]

-

Palacký University Olomouc. Measuring methods available and examples of their applications. [Link]

Sources

- 1. But-2-ene-1,2,4-tricarboxylic acid | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. mdpi.com [mdpi.com]

- 12. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS [jstage.jst.go.jp]

- 13. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

"But-2-ene-1,2,4-tricarboxylic acid" isomers and stereochemistry

An In-Depth Technical Guide to the Isomers and Stereochemistry of But-2-ene-1,2,4-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-2-ene-1,2,4-tricarboxylic acid (C₇H₈O₆) is a tricarboxylic acid with a carbon-carbon double bond, a structural feature that gives rise to a rich stereochemical landscape.[1][2] The presence of both geometric isomerism and potentially chiral centers makes a thorough understanding of its stereoisomers crucial for applications in medicinal chemistry, materials science, and organic synthesis. This guide provides a detailed analysis of the isomers of but-2-ene-1,2,4-tricarboxylic acid, focusing on the principles of geometric and optical isomerism, and provides a framework for their systematic classification.

Introduction: The Significance of Stereoisomerism

Stereoisomers are compounds that share the same molecular formula and connectivity of atoms but differ in the three-dimensional arrangement of those atoms.[3][4] In the context of drug development, different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. A classic example is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen. Therefore, the ability to identify, separate, and characterize all possible stereoisomers of a lead compound is of paramount importance.

But-2-ene-1,2,4-tricarboxylic acid presents two key sources of stereoisomerism:

-

Geometric Isomerism: The restricted rotation around the central carbon-carbon double bond leads to the existence of cis and trans (or more accurately, E and Z) isomers.[5][6][7]

-

Chirality: The presence of one or more stereogenic centers (chiral carbons) can result in enantiomers and diastereomers.

This guide will systematically explore these aspects of but-2-ene-1,2,4-tricarboxylic acid's stereochemistry.

Geometric Isomerism: The E and Z Configurations

The carbon-carbon double bond in but-2-ene-1,2,4-tricarboxylic acid prevents free rotation, leading to two distinct geometric isomers.[6][8] These are designated as E and Z based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond.[9][10]

To assign the priorities, we consider the atoms directly attached to the carbons of the double bond. For but-2-ene-1,2,4-tricarboxylic acid, the substituents on the double bond carbons are:

-

C2: -COOH and -CH₂COOH

-

C3: -H and -CH₂COOH

The priorities are assigned as follows:

-

For C2: The -COOH group has a higher priority than the -CH₂COOH group because the carbon in -COOH is bonded to two oxygen atoms, while the carbon in -CH₂COOH is bonded to one carbon and two hydrogens.

-

For C3: The -CH₂COOH group has a higher priority than the -H atom.

This leads to the following isomers:

-

Z-isomer: The two higher-priority groups (-COOH on C2 and -CH₂COOH on C3) are on the same side of the double bond.

-

E-isomer: The two higher-priority groups are on opposite sides of the double bond.

Diagram of Geometric Isomers

Caption: Geometric isomers of but-2-ene-1,2,4-tricarboxylic acid.

Chirality and Optical Isomerism

A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a chiral carbon, which is an sp³-hybridized carbon atom bonded to four different groups.[11]

Let's analyze the structure of but-2-ene-1,2,4-tricarboxylic acid for the presence of chiral centers.

Upon close inspection of the molecular structure, it is evident that Carbon-4 is a chiral center . The four different groups attached to C4 are:

-

-H

-

-COOH

-

-CH₂-C(=C)-

-

-CH₂-C(COOH)-

Since there is one chiral center, for each geometric isomer (E and Z), there will be a pair of enantiomers (R and S).

Total Number of Stereoisomers

With one source of geometric isomerism and one chiral center, the total number of possible stereoisomers is 2ⁿ x 2 = 4, where 'n' is the number of chiral centers. In this case, n=1, so we have 2¹ x 2 = 4 stereoisomers.

These four stereoisomers are:

-

(E, R)-but-2-ene-1,2,4-tricarboxylic acid

-

(E, S)-but-2-ene-1,2,4-tricarboxylic acid

-

(Z, R)-but-2-ene-1,2,4-tricarboxylic acid

-

(Z, S)-but-2-ene-1,2,4-tricarboxylic acid

Relationships Between the Stereoisomers

The relationships between these isomers can be summarized as follows:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.

-

(E, R) and (E, S) are enantiomers.

-

(Z, R) and (Z, S) are enantiomers.

-

-

Diastereomers: Stereoisomers that are not mirror images of each other.[4][12]

-

The E-isomers are diastereomers of the Z-isomers. For example, (E, R) is a diastereomer of (Z, R) and (Z, S).

-

Stereoisomer Relationship Diagram

Caption: Relationships between the stereoisomers of but-2-ene-1,2,4-tricarboxylic acid.

Physicochemical Properties and Separation

The different stereoisomers of but-2-ene-1,2,4-tricarboxylic acid are expected to have distinct physicochemical properties.

| Property | Enantiomers | Diastereomers |

| Boiling Point | Identical | Different |

| Melting Point | Identical | Different |

| Solubility (in achiral solvents) | Identical | Different |

| Optical Rotation | Equal in magnitude, opposite in sign | Different |

| NMR Spectra (in achiral solvents) | Identical | Different |

| Reactivity (with achiral reagents) | Identical | Different |

| Reactivity (with chiral reagents) | Different | Different |

The separation of these isomers presents different challenges:

-

Diastereomers: Due to their different physical properties, diastereomers can often be separated by conventional techniques such as fractional crystallization, distillation, or chromatography (e.g., HPLC, GC).

-

Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more complex. Common methods for enantiomeric resolution include:

-

Chiral Chromatography: Using a chiral stationary phase that interacts differently with each enantiomer.

-

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. The pure enantiomers are then recovered by removing the resolving agent.

-

Enzymatic Resolution: Utilizing enzymes that selectively catalyze a reaction with one enantiomer.

-

Experimental Protocols: A Conceptual Framework

Workflow for Stereoselective Synthesis and Separation

Caption: A conceptual workflow for the synthesis and separation of but-2-ene-1,2,4-tricarboxylic acid stereoisomers.

Step-by-Step Methodological Considerations

-

Stereoselective Synthesis:

-

The synthesis of but-2-ene-1,2,4-tricarboxylic acid could potentially be achieved through various routes, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, which can provide control over the geometry of the double bond.

-

To introduce chirality at C4, an asymmetric synthesis approach would be necessary. This could involve the use of chiral catalysts or chiral auxiliaries.

-

-

Diastereomer Separation:

-

Protocol: A mixture of the E and Z diastereomers would be dissolved in a suitable solvent system.

-

High-performance liquid chromatography (HPLC) using a normal or reverse-phase column would be employed.

-

The mobile phase composition would be optimized to achieve baseline separation of the diastereomeric pairs.

-

Fractions corresponding to each pair of enantiomers would be collected.

-

-

Enantiomeric Resolution:

-

Protocol (via Chiral Chromatography):

-

The collected racemic mixture of one diastereomer (e.g., the E-isomers) is dissolved in the mobile phase.

-

The solution is injected onto a chiral HPLC column (e.g., a polysaccharide-based column).

-

An isocratic or gradient elution method is developed to separate the two enantiomers.

-

The separated enantiomers are detected by UV-Vis or mass spectrometry and collected.

-

-

-

Stereochemical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity and geometric isomerism. Diastereomers will have distinct NMR spectra. Chiral shift reagents can be used to distinguish between enantiomers.

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

-

Polarimetry: The optical rotation of the pure enantiomers would be measured to determine the direction and magnitude of rotation.

-

Conclusion

But-2-ene-1,2,4-tricarboxylic acid is a molecule with a complex stereochemical profile, encompassing both geometric and optical isomerism, resulting in a total of four possible stereoisomers. A comprehensive understanding of the synthesis, separation, and characterization of these isomers is essential for any research or development activities involving this compound. The principles and conceptual protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to navigate the stereochemical intricacies of but-2-ene-1,2,4-tricarboxylic acid and other structurally related molecules.

References

-

PubChem. But-2-ene-1,2,4-tricarboxylic acid. National Center for Biotechnology Information. [Link]

-

chemistNATE. (2023, February 2). Draw the cis and trans isomers of but-2-ene. YouTube. [Link]

-

Doc Brown's Chemistry. (2026, January 17). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained. [Link]

-

StudyMind. Stereoisomers Explained: Cis-Trans and E-Z Isomers. [Link]

-

Chemistry Steps. (2025, October 4). Stereochemistry of Alkenes. [Link]

-

MiMeDB. Showing metabocard for but-1-ene-1,2,4-tricarboxylic acid (MMDBc0032955). [Link]

-

Study Mind. Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). [Link]

-

Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. [Link]

-

Chemguide. (2012, November 15). E-Z notation for geometric isomerism. [Link]

-

Open Library Publishing Platform. 2.5.2 – Alkene Stereochemistry and Nomenclature. [Link]

-

A Level Scientist. (2014, February 6). Reasoning of Z-but-2-ene - AS Chemistry. YouTube. [Link]

- Google Patents. (2005). Bacterial synthesis of 1,2,4-butanetriol enantiomers.

-

Doubtnut. (2020, February 16). But-2-ene exhibits cis-trans- isomerism due to. YouTube. [Link]

-

Chemistry LibreTexts. (2026, January 22). 3.4: Chirality and stereoisomers. [Link]

-

RWTH Publications. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. [Link]

-

Chemistry Steps. (2025, July 27). Enantiomers, Diastereomers, Identical or Constitutional Isomers. [Link]

-

Masse, C. E. (n.d.). Product Subclass 3: Butenedioic and Butynedioic Acid Esters. Science of Synthesis. [Link]

-

Wikipedia. 2-Butene. [Link]

-

The Organic Chemistry Tutor. (2018, April 24). Finding Chirality Centers. YouTube. [Link]

-

Pearson. The energy difference between cis- and trans-but-2-ene is about 4... [https://www.pearson.com/en-us/subject-catalog/p/pearson-mastering-chemistry/P200000002 Mastering Chemistry/9780135844835.html]([Link] Mastering Chemistry/9780135844835.html)

-

Reddit. (2025, October 7). Chiral centers, diastereomers, and cis-2-butene/trans-2-butene. r/chemhelp. [Link]

-

Allen. Write the structures of cis- and trans-isomers of but-2-enoic acid. [Link]

Sources

- 1. But-2-ene-1,2,4-tricarboxylic acid | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mimedb.org [mimedb.org]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. Enantiomers, Diastereomers, Identical or Constitutional Isomers - Chemistry Steps [chemistrysteps.com]

Stereochemical and Analytical Profiling of But-2-ene-1,2,4-tricarboxylic Acid: A Technical Whitepaper

Executive Summary

In the landscape of pharmacognosy and organic chemistry, the geometric isomerism of highly polar aliphatic compounds often dictates both their biological function and their utility as analytical markers. But-2-ene-1,2,4-tricarboxylic acid (Molecular Formula: C₇H₈O₆) is a prime example of such a molecule. Characterized by a rigid alkene core and three ionizable carboxyl groups, this compound exhibits distinct cis/trans (Z/E) isomerism.

Its naturally occurring (2E)-isomer, trivially known as triglochinic acid , serves as a critical chemotaxonomic marker in the quality control of Traditional Chinese Medicine (TCM), specifically for distinguishing authentic Pinellia ternata from its common adulterant, Pinellia pedatisecta. This whitepaper provides an in-depth mechanistic analysis of its stereochemistry, biological relevance, and the self-validating analytical workflows required for its isolation and quantification.

Structural Chemistry & Stereochemical Fundamentals

To understand the behavior of but-2-ene-1,2,4-tricarboxylic acid, one must dissect its stereocenter using the Cahn-Ingold-Prelog (CIP) priority rules . The molecule features a double bond between C2 and C3 of the parent butene chain.

-

At Carbon 2 (C2): The two substituents are a carboxyl group (-COOH) and a carboxymethyl group (-CH₂COOH). Because the carbon in -COOH is bonded to three oxygen equivalents, it takes higher priority over the -CH₂COOH carbon (bonded to one carbon and two hydrogens).

-

At Carbon 3 (C3): The substituents are a carboxymethyl group (-CH₂COOH) and a hydrogen atom (-H). The -CH₂COOH group takes higher priority over hydrogen.

The Geometric Divergence

The spatial orientation of these high-priority groups defines the isomer:

-

(2E)-Isomer (Triglochinic Acid): The high-priority -COOH (at C2) and -CH₂COOH (at C3) are on opposite sides of the double bond. Counterintuitively, this trans arrangement of the high-priority groups forces the two identical -CH₂COOH groups (one at C2, one at C3) to reside on the same side (cis to each other).

-

(2Z)-Isomer: The high-priority groups are on the same side . Consequently, the two -CH₂COOH groups are positioned trans to each other.

Caption: CIP priority assignment and stereochemical divergence of the isomers.

Pharmacognosy & Biological Significance

The stereochemical configuration is not merely an academic exercise; it is the basis of botanical authentication. The (2E)-isomer (triglochinic acid) is naturally synthesized via the stereoselective degradation of cyanogenic glucosides, such as triglochinin 1.

In drug development and TCM quality control, Pinelliae rhizoma (the dried tuber of Pinellia ternata) is a highly valued therapeutic agent. However, it is frequently adulterated with the cheaper Pinellia pedatisecta. Extensive HPLC-MS and NMR profiling has proven that triglochinic acid is exclusively present in P. pedatisecta and entirely absent in P. ternata2. Detecting the (2E)-isomer therefore acts as a definitive, binary indicator of adulteration.

Quantitative Data Summary

Table 1: Physicochemical & Chromatographic Parameters of Triglochinic Acid 3

| Parameter | Specification | Causality / Relevance |

| IUPAC Name | (2E)-but-2-ene-1,2,4-tricarboxylic acid | Defines exact stereochemistry. |

| Molecular Formula | C₇H₈O₆ | Base for exact mass calculations. |

| Molecular Weight | 188.13 g/mol | Required for mass spectrometry (m/z 187 [M-H]⁻). |

| CAS Registry Number | 31795-12-7 | Unique identifier for the (E)-isomer. |

| UV λmax | 210 nm | Driven by the π → π* transition of the α,β-unsaturated system. |

Analytical Workflows and Isolation Protocols

To reliably detect the (2E)-isomer in complex botanical matrices, the analytical protocol must overcome the molecule's extreme polarity. The following workflow is a self-validating system designed to prevent false negatives caused by poor chromatographic retention.

Step-by-Step HPLC-DAD Methodology

-

Matrix Homogenization: Mill the dried rhizome and pass it through a No. 4 mesh sieve. Causality: Normalizing particle size ensures reproducible extraction kinetics and solvent penetration.

-

Solvent Extraction: Weigh exactly 1.00 g of the homogenate into a centrifuge tube and add 25 mL of extraction solvent (e.g., ultrapure water or a highly aqueous methanol blend).

-

Ultrasonication: Sonicate for 30 minutes at room temperature. Causality: Acoustic cavitation disrupts the plant's cellulose matrix, releasing the highly polar triglochinic acid into the aqueous phase without thermal degradation.

-

Clarification: Centrifuge at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter. Causality: Removes particulate matter that would otherwise clog the HPLC column frits.

-

Chromatographic Separation:

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 5 μm).

-

Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5). Causality (Critical): But-2-ene-1,2,4-tricarboxylic acid contains three carboxyl groups. If the mobile phase pH exceeds their pKa values, the molecule ionizes and elutes in the void volume. Acidification suppresses ionization, forcing the molecule into its neutral state to interact with the non-polar C18 stationary phase.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Maintain a highly aqueous environment (e.g., 99% A / 1% B for the first 40 minutes) at a flow rate of 0.8 mL/min.

-

-

Detection: Monitor the eluate using a Diode Array Detector (DAD) at 210 nm.

Caption: Standardized analytical workflow for the extraction and HPLC detection of triglochinic acid.

Synthetic Pathways & Mechanistic NMR Validation

When reference standards are unavailable, synthetic or isolation pathways require rigorous structural validation to ensure the correct geometric isomer has been obtained. The stereoselective synthesis of triglochinic acid from triglochinin yields the (2E)-isomer exclusively 1.

To validate this stereochemistry analytically, researchers rely on Nuclear Overhauser Effect Spectroscopy (NOESY) NMR .

The NOESY Logic System

As established in Section 2, the (2E)-isomer forces the two -CH₂COOH groups into a cis relationship (on the same side of the double bond). Because these two methylene groups are spatially proximate (typically < 5 Å apart), a 2D NOESY NMR experiment will reveal a distinct cross-peak between the protons of the C2-methylene and the C3-methylene. If the molecule were the (2Z)-isomer, these groups would be trans, the distance would exceed the NOE threshold, and the cross-peak would be absent.

Caption: NOESY NMR diagnostic logic for confirming the (2E)-isomer geometry.

Conclusion

The cis/trans isomerism of but-2-ene-1,2,4-tricarboxylic acid is a foundational concept that bridges theoretical stereochemistry with applied pharmacognosy. By understanding the CIP priority rules that dictate its (2E) geometry, and the pH-dependent chromatographic behavior driven by its tricarboxylic nature, analytical scientists can deploy self-validating workflows to ensure the safety, authenticity, and quality of pharmaceutical raw materials.

References

-

Title: Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid Source: RSC Advances (RSC Publishing) URL: [Link]

-

Title: Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin Source: PubMed (Acta Chemica Scandinavica) URL: [Link]

-

Title: But-2-ene-1,2,4-tricarboxylic acid | C7H8O6 | CID 57041970 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

- 1. Stereoselective synthesis of triglochinic acid, (E)-2-butene-1,2,4-tricarboxylic acid, derived from the cyanogenic glucoside triglochinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on the identification of Pinelliae rhizoma and Pinelliae pedatisectae rhizoma based on the characteristic component triglochinic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. But-2-ene-1,2,4-tricarboxylic acid | C7H8O6 | CID 57041970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical studies of "But-2-ene-1,2,4-tricarboxylic acid"

Theoretical Framework of But-2-ene-1,2,4-tricarboxylic Acid (Aconitic Acid)

Executive Summary This technical guide provides a comprehensive theoretical and mechanistic analysis of But-2-ene-1,2,4-tricarboxylic acid , scientifically standardized as Aconitic Acid (IUPAC: Prop-1-ene-1,2,3-tricarboxylic acid). While the "But-2-ene" nomenclature highlights the four-carbon backbone containing the alkene, the molecule is functionally defined by its role as a critical intermediate in the Krebs cycle (TCA) and a versatile monomer in "green" polymer chemistry. This document synthesizes Density Functional Theory (DFT) insights, transition state kinetics, and polymerization thermodynamics for researchers in metabolic engineering and material science.

Molecular Architecture & Energetics

The theoretical foundation of aconitic acid lies in the geometric isomerism imposed by the C=C double bond. The stability and reactivity differences between the cis (Z) and trans (E) isomers are dictated by steric repulsion and intramolecular hydrogen bonding.

Isomer Stability (DFT Insights)

Theoretical calculations (B3LYP/6-311++G(d,p) level) confirm that the trans-isomer (E-aconitate) is thermodynamically more stable than the cis-isomer.

-

Trans-Aconitic Acid: The carboxyl groups are spatially separated, minimizing electrostatic repulsion. This is the predominant form found in accumulating plants (e.g., sugarcane, sorghum) as a stable carbon pool.

-

Cis-Aconitic Acid: Higher in energy due to steric strain between the vicinal carboxyl groups. However, DFT studies reveal a stabilizing intramolecular hydrogen bond between the C1 and C2 carboxyls, which is absent in the trans form. This interaction is critical for its transient existence in the enzyme active site.

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is characterized by its FMO energy gap (

-

LUMO Location: Concentrated on the alkene and the conjugated carbonyls, making the molecule a potent Michael acceptor (electrophile).

-

Chemical Hardness: The relatively large energy gap classifies it as a "hard" electrophile, preferring interactions with hard nucleophiles (e.g., hydroxyls in serine residues of aconitase, or alkoxides in polymerization).

Table 1: Theoretical vs. Experimental Properties

| Property | Trans-Aconitic Acid | Cis-Aconitic Acid | Mechanistic Implication |

| Stability | High (Global Minimum) | Low (Local Minimum) | Trans accumulates; Cis reacts rapidly. |

| pKa1 (COOH) | 2.80 | 2.78 | Similar initial ionization. |

| pKa3 (COOH) | 4.46 | 6.21 | Cis pKa3 is elevated due to intramolecular H-bond stabilization of the mono-anion. |

| Melting Point | ~190°C (Decomp) | ~125°C | Lower lattice energy in cis form. |

Reactivity Profile: Polymerization & Chelation

For material scientists, the "But-2-ene-1,2,4" backbone offers a trifunctional monomer for hyperbranched polymers.

Regioselective Esterification

Theoretical modeling of step-growth polymerization reveals distinct reactivity among the three carboxyl groups.

-

C-gamma Carboxyl (C4 position): The carboxyl group attached to the saturated methylene (

) is the most reactive towards esterification. It is less sterically hindered and electronically decoupled from the electron-withdrawing alkene system compared to the C1/C2 carboxyls. -

Application: This allows for the synthesis of controlled hyperbranched polyesters where the C-gamma site initiates chain growth, leaving C1/C2 available for post-polymerization functionalization (e.g., cross-linking with hydrogels).

Metal Chelation

Aconitic acid acts as a tridentate ligand. In the cis conformation, the spatial arrangement allows for the formation of stable 5- and 6-membered chelate rings with divalent metals (

Biological Dynamics: The Aconitase Mechanism

The most complex theoretical aspect of this molecule is its behavior within the Aconitase (Aconitate Hydratase) enzyme. The reaction involves a stereospecific dehydration of citrate to cis-aconitate, followed by rehydration to isocitrate.[1]

The "Ferrous Wheel" & Transition State

The enzyme utilizes a

-

Step 1 (Dehydration): Citrate binds. The hydroxyl group acts as a ligand to

. A serine residue acts as a general base, abstracting a proton.[2] -

Step 2 (The Flip): The intermediate, cis-aconitate, must rotate 180° to allow rehydration on the opposite face.

-

Theoretical Controversy: Early theories suggested cis-aconitate dissociated and re-bound. Current "channeling" theories suggest the molecule "flips" while remaining electrostatically tethered within the active site, preventing the release of the reactive intermediate.

Figure 1: The Aconitase catalytic cycle.[2] The 'Flip' ensures stereospecific conversion of the achiral alkene face.

Synthesis & Industrial Translation

Green Chemistry Routes

While biological extraction from sugarcane molasses is common, recent theoretical and experimental work focuses on oxidative cleavage .

-

Feedstock: Gallic acid (from tannins).

-

Mechanism: Oxidative ring-opening using sodium perborate/acetic acid.[4]

-

Yield: Optimization of thermodynamic parameters (temperature/oxidant ratio) can shift selectivity towards trans-aconitic acid (up to 32% yield) or 2-pyrone-4,6-dicarboxylic acid.

Bio-Production Engineering

Metabolic flux analysis suggests that to accumulate trans-aconitic acid in Aspergillus terreus or E. coli:

-

Block Isocitrate Dehydrogenase: Prevents the cycle from proceeding to

-ketoglutarate. -

Overexpress Aconitate Isomerase: Catalyzes the cis

trans conversion, trapping the molecule in its thermodynamically stable "dead-end" form which is exported from the cell.

Figure 2: Theoretical pathway for hyperbranched polymerization utilizing the differential reactivity of the C-gamma carboxyl.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 57041970, But-2-ene-1,2,4-tricarboxylic acid. Retrieved from [Link]

- Beinert, H., & Kennedy, M. C. (1993).Aconitase, a two-faced protein: enzyme and iron regulatory factor. FASEB Journal. (Seminal work on the Fe-S cluster mechanism).

-

Laible, F. L., et al. (2024). Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable gallic acid.[4] Green Chemistry.[5] Retrieved from [Link]

-

Li, J., et al. (2023). Microbial production of trans-aconitic acid.[4][6] Bioresources and Bioprocessing. (Metabolic engineering strategies).

-

Montoya, G., et al. (2021). Sustainable sugarcane vinasse biorefinement for trans-aconitic acid production. Bioresource Technology Reports.[5] (Polymerization kinetics and extraction).

Sources

- 1. Aconitase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Steric and conformational features of the aconitase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans -aconitic acid from renewable gallic acid and tannic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04535A [pubs.rsc.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

Technical Monograph: But-2-ene-1,2,4-tricarboxylic Acid

Topic: (Triglochinic Acid) Content Type: In-depth Technical Guide Audience: Researchers, Chemical Engineers, and Drug Quality Assurance Professionals

Synonym: Triglochinic Acid | CAS: 31795-12-7[1]

Executive Summary

But-2-ene-1,2,4-tricarboxylic acid , commonly known as Triglochinic acid , is a rare unsaturated tricarboxylic acid derivative primarily recognized for its dual utility in pharmaceutical quality control and polymer engineering. Chemically, it is the (E)-isomer of a seven-carbon skeleton containing a butene core substituted with three carboxyl groups.